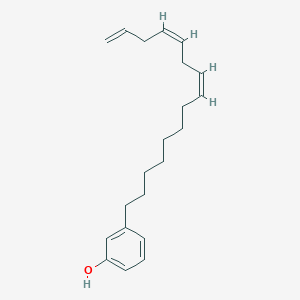
Phenol, 3-(8,11,14-pentadecatrienyl)-
Übersicht
Beschreibung
Cardanol is a phenolic lipid obtained from anacardic acid, the main component of cashew nutshell liquid (CNSL), a byproduct of cashew nut processing . It finds use in the chemical industry in resins, coatings, frictional materials, and surfactants used as pigment dispersants for water-based inks .
Synthesis Analysis
Cardanol can be used as a starting material for the synthesis of Non-Isocyanate Polyurethane (NIPU). The synthesis involves preparing a cardanol formaldehyde oligomer through the reaction of cardanol and formaldehyde, catalyzed by citric acid . The resulting oligomer is then subjected to epoxidation with m-chloroperbenzoic acid to obtain an epoxide compound, which is subsequently used to fix carbon dioxide (CO2) and form a cyclic carbonate .
Molecular Structure Analysis
Cardanol is a mixture of 3-n-pentadecylphenol, 3-(pentadeca-8-enyl)phenol, 3-(pentadeca-8,11-dienyl)phenol and 3-(pentadeca-8,11,14-trienyl)phenol . The chemical structure of cardanol involves a phenolic moiety and a long aliphatic side chain of 15 carbon atoms at the meta-position to the phenolic – OH group .
Chemical Reactions Analysis
Cardanol can undergo various chemical reactions. For instance, it can be used in the synthesis of bio-based monomers via continuous flow ozonolysis . The direct ozonolysis of cardanol produces unique monomer 8-(3-hydroxyphenyl) octanal (HPOA) and heptanal along with several other oxidation products .
Physical And Chemical Properties Analysis
In terms of physical properties, cardanol is comparable to nonylphenol. Cardanol is hydrophobic and remains flexible and liquid at very low temperatures; its freezing point is below −20 °C, it has a density of 0.930 g/mL, and boils at 225 °C under reduced pressure (10 mmHg) .
Wissenschaftliche Forschungsanwendungen
Olefin Metathesis and Material Synthesis
Cardanol has been utilized in the synthesis of new olefins through Olefin Metathesis (OM), showcasing its potential in producing compounds that are challenging to prepare via other methods. This application highlights cardanol's role in both academic and industrial research as a sustainable alternative to conventional materials (Vasapollo, Mele, & Del Sole, 2011).
Biomedical Applications
Cardanol and its derivatives have been explored for their anti-proliferative effects on cancer cells and potential in drug delivery and imaging applications. Their ability to form various gels and nanoparticles for biomedical uses further underlines cardanol's versatility in research aimed at therapeutic alternatives and diagnostic advancements (Anand & Nair, 2017).
Industrial Applications
The unique chemical features of cardanol have been applied in various industries, from abrasive materials to coatings, validating the use of this natural molecule in creating sustainable solutions for industrial challenges (Stonis, Tavares, & Natesh, 2017).
Antifungal Agents
Cardanol-derived compounds have shown promising antifungal activities against Candida albicans, with self-assembled structures and hydrogels based on these compounds demonstrating enhanced activity and reduced toxicity. This application suggests a potential use of cardanol derivatives as antifungal drugs (Mahata et al., 2014).
Nanomaterials and Soft Nanotechnology
Cardanol has been introduced into the world of soft nanomaterials due to its renewable nature and rich mixture of non-isoprenoic phenolic compounds. Its application in generating a variety of functional nanomaterials such as nanotubes, nanofibers, and surfactants opens new pathways for research in biobased nanotechnology (Balachandran et al., 2013).
Environmental Sustainability
Research has also focused on cardanol-based materials for environmental applications, such as photodegradation of pollutants in water. The development of cardanol-based porphyrins and their composites for enhancing the photocatalytic activity of TiO2 illustrates the environmental benefits of utilizing cardanol in pollution control (Vasapollo, Mele, Sole, Pio, Li, & Mazzetto, 2011).
Safety and Hazards
Zukünftige Richtungen
Cardanol is considered a promising building block for biobased aromatic polymers and additives . It is a renewable, low-cost natural material, widely available as a by-product of the cashew industry . Increasing attention is paid to promising cardanol-based products that could have potential interest in industry, such as epoxy and acrylic monomers, plasticizers, and surfactants .
Wirkmechanismus
Target of Action
Cardanol, also known as “Cardanol triene”, is a phenolic compound derived from cashew nut shell liquid (CNSL) that has been found to have potential applications in various industries . It also has potential applications in the production of biobased polymers, surfactants, and plasticizers .
Mode of Action
Cardanol’s mode of action is complex and multifaceted. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin . Additionally, it has been found to interact with various other biological targets, potentially influencing a range of biochemical processes
Biochemical Pathways
Cardanol affects several biochemical pathways. It has been shown to inhibit the activity of tyrosinase, thereby potentially affecting melanin production . Additionally, it has been found to influence the polymerization reactions, which could have implications for the production of biobased polymers . .
Pharmacokinetics
Some studies suggest that cardanol and its derivatives have potential as therapeutic agents for various conditions, including alzheimer’s disease . These studies suggest that Cardanol may have favorable pharmacokinetic properties, but more research is needed to fully understand its ADME profile.
Result of Action
Cardanol has been shown to have anti-proliferative effects on cancer cells . This suggests that it may have potential as a therapeutic agent for cancer. Additionally, it has been found to have antioxidant properties , which could have various beneficial effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of Cardanol. For example, the extraction and refining processes can influence the composition and properties of Cardanol . Additionally, the reaction of Cardanol with other substances, such as formaldehyde, can result in complex structures with different properties . Therefore, the action environment can have a significant impact on the effectiveness of Cardanol.
Biochemische Analyse
Biochemical Properties
Cardanol’s unique structure, which combines phenolic and a long alkyl side chain at the meta position to the hydroxyl moiety, makes it a remarkable starting material for several other useful bioactive compounds . The direct ozonolysis of Cardanol produces unique monomer 8-(3-hydroxyphenyl) octanal (HPOA) and heptanal along with several other oxidation products .
Cellular Effects
Cardanol and its derivatives have shown high levels of inhibition against various organisms, suggesting that they have significant effects on cellular processes
Molecular Mechanism
Its antimicrobial activities suggest that it may interact with biomolecules in a way that inhibits the growth of certain organisms .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cardanol can be observed over time. For example, the ozonolysis of Cardanol has been demonstrated using a simple tubular reactor, with maximum yields obtained at specific temperatures and times .
Dosage Effects in Animal Models
While specific dosage effects of Cardanol in animal models have not been detailed in the available literature, its antimicrobial activities suggest that it could have significant effects at certain concentrations .
Metabolic Pathways
Its role in the synthesis of bio-based monomers via continuous flow ozonolysis suggests that it may interact with certain enzymes or cofactors .
Subcellular Localization
Its unique chemical structure suggests that it may be directed to specific compartments or organelles within the cell .
Eigenschaften
IUPAC Name |
3-pentadeca-8,11,14-trienylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-17-15-18-21(22)19-20/h2,4-5,7-8,15,17-19,22H,1,3,6,9-14,16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLVYUIAMRUBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC=CCC=CCCCCCCCC1=CC(=CC=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391182 | |
| Record name | Phenol, 3-(8,11,14-pentadecatrienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
63502-71-6 | |
| Record name | Phenol, 3-(8,11,14-pentadecatrienyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





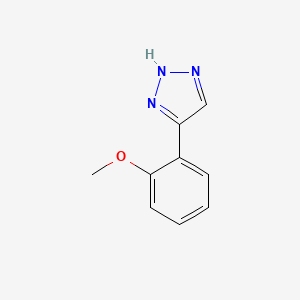
![2-Amino-4,5-dihydro-7H-thieno[2,3-c]thiopyran-3-carbonitrile](/img/structure/B3424821.png)

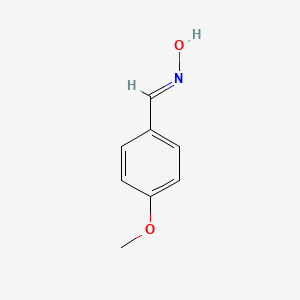

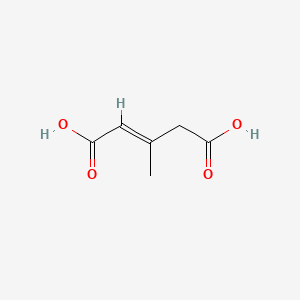
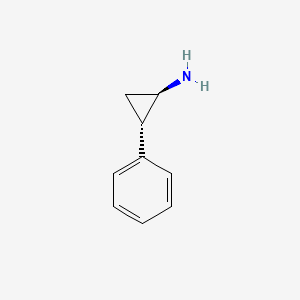

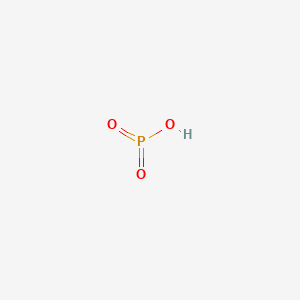
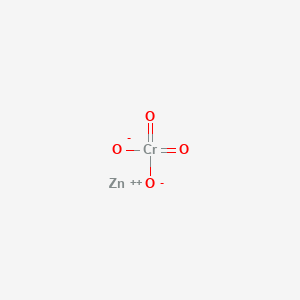
![Diacetato{(R)-(+)-2,2'-bis[di(3,5-xylyl)phosphino]-1,1'-binaphthyl}ruthenium(II)](/img/structure/B3424892.png)
